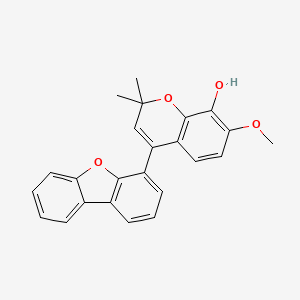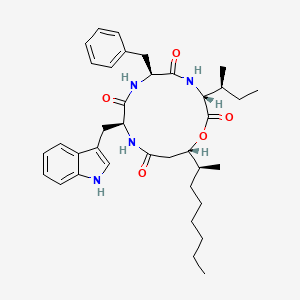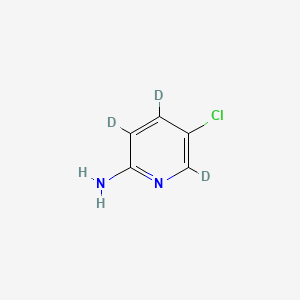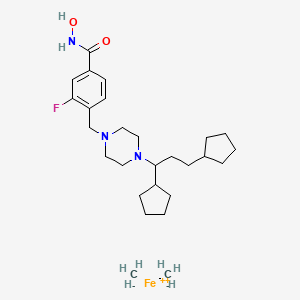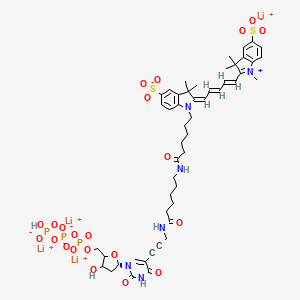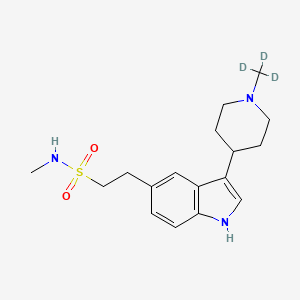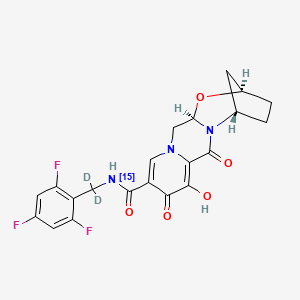![molecular formula C30H29N5O2 B15139154 (E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide is a complex organic compound with a unique structure that includes a dimethylamino group, a pyrazolyl group, and a quinolinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the quinolinyl and pyrazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized to maximize yield and minimize waste, ensuring the process is both economically and environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide include other quinolinyl and pyrazolyl derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H29N5O2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide |
InChI |
InChI=1S/C30H29N5O2/c1-20-7-13-25(17-27(20)32-28(36)6-5-15-33(2)3)35-29(37)14-12-22-10-8-21-9-11-23(16-26(21)30(22)35)24-18-31-34(4)19-24/h5-14,16-19H,15H2,1-4H3,(H,32,36)/b6-5+ |
InChI Key |
JNHXDBIEQOIKLK-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=C2C4=C(C=C3)C=CC(=C4)C5=CN(N=C5)C)NC(=O)/C=C/CN(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=C2C4=C(C=C3)C=CC(=C4)C5=CN(N=C5)C)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
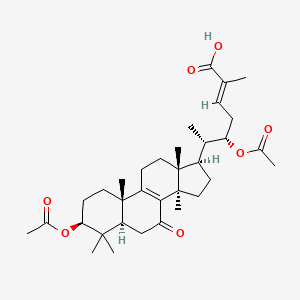
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)
![tert-butyl N-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B15139098.png)
